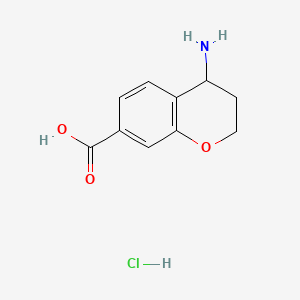
(3-(Azepan-1-ylmethyl)phenyl)boronic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Azepan-1-ylmethyl)phenyl)boronic acid hydrochloride is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an azepane moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Azepan-1-ylmethyl)phenyl)boronic acid hydrochloride typically involves the following steps:
Formation of the Azepane Moiety: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment to the Phenyl Ring: The azepane moiety is then attached to the phenyl ring via a nucleophilic substitution reaction.
Introduction of the Boronic Acid Group: The boronic acid group is introduced through a borylation reaction, often using boronic acid derivatives and palladium-catalyzed cross-coupling reactions.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Azepan-1-ylmethyl)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azepane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Substituted azepane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-(Azepan-1-ylmethyl)phenyl)boronic acid hydrochloride is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds . This makes it valuable in the synthesis of complex organic molecules.
Biology
In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its boronic acid group can form reversible covalent bonds with diols, making it useful in the study of carbohydrate-binding proteins.
Medicine
In medicine, this compound is explored for its potential as a therapeutic agent. Its ability to inhibit serine proteases and other enzymes makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as a building block in organic synthesis makes it valuable for manufacturing various chemical products.
Mécanisme D'action
The mechanism of action of (3-(Azepan-1-ylmethyl)phenyl)boronic acid hydrochloride involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, inhibiting enzyme activity by blocking active sites. The azepane moiety may also contribute to binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the azepane moiety, making it less specific in certain applications.
(4-(Azepan-1-ylmethyl)phenyl)boronic Acid: Similar structure but with different substitution pattern on the phenyl ring.
(3-(Morpholin-4-ylmethyl)phenyl)boronic Acid: Contains a morpholine ring instead of an azepane ring.
Uniqueness
(3-(Azepan-1-ylmethyl)phenyl)boronic acid hydrochloride is unique due to its specific substitution pattern and the presence of the azepane moiety. This structural feature enhances its binding affinity and specificity in biological applications, making it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C13H21BClNO2 |
|---|---|
Poids moléculaire |
269.58 g/mol |
Nom IUPAC |
[3-(azepan-1-ylmethyl)phenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C13H20BNO2.ClH/c16-14(17)13-7-5-6-12(10-13)11-15-8-3-1-2-4-9-15;/h5-7,10,16-17H,1-4,8-9,11H2;1H |
Clé InChI |
MVBKIFCFHVQUBU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)CN2CCCCCC2)(O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,10-Diphenyl-octahydro-5,11-dioxa-3a,9a-diaza-dicyclopenta[a,f]cyclodecene-3,9-dione](/img/structure/B13641239.png)




![2-[2-(3-Ethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13641262.png)






